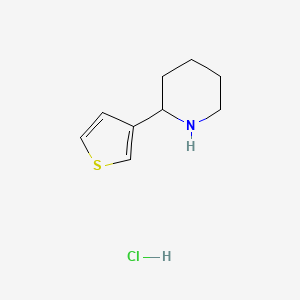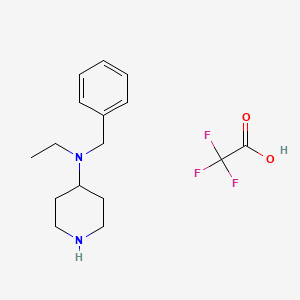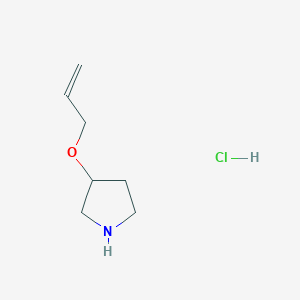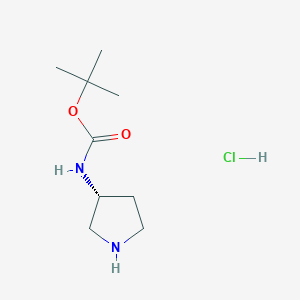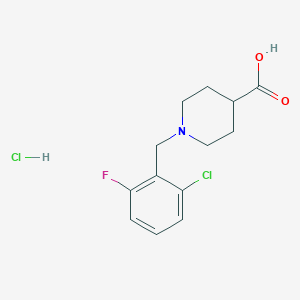![molecular formula C12H18N2O3S B1438119 [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol CAS No. 1094422-82-8](/img/structure/B1438119.png)
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol
Overview
Description
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol It is characterized by the presence of a piperidine ring substituted with a methanol group and a 3-aminobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent reduction processes. One common method includes the following steps:
Formation of the sulfonamide intermediate: Piperidine is reacted with 3-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid or aldehyde.
Reduction: The compound can be further reduced to modify the sulfonyl group or the piperidine ring.
Substitution: The amino group on the benzene ring can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include modified piperidine derivatives.
Substitution: Products include halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonyl group.
Protein Binding: The compound can bind to proteins, affecting their function and activity.
Medicine:
Drug Development: It is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: The compound may have therapeutic applications in treating diseases related to enzyme dysfunction.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is useful in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]propane: Similar structure but with a propane group.
Uniqueness:
Structural Features: The presence of the methanol group provides unique reactivity and binding properties compared to similar compounds.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile in synthetic applications.
Properties
IUPAC Name |
[1-(3-aminophenyl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVBQZLKGMHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


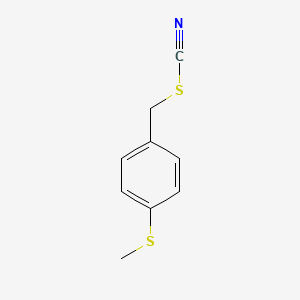
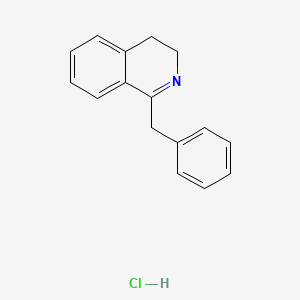
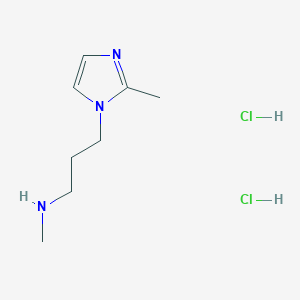
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)
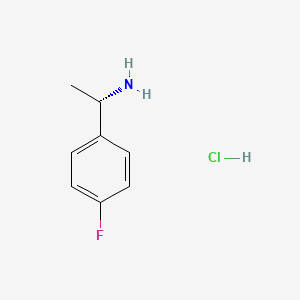
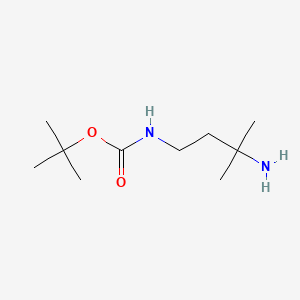
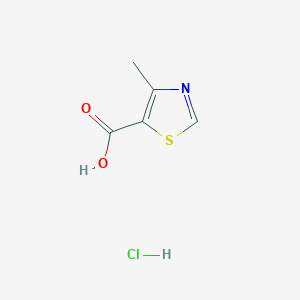
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
